4-(Pyridin-3-ylmethoxy)aniline
Overview
Description
“4-(Pyridin-3-ylmethoxy)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-ylmethoxy)aniline” consists of a benzene ring (aniline) substituted with a pyridine ring through a methoxy bridge .Physical And Chemical Properties Analysis
“4-(Pyridin-3-ylmethoxy)aniline” is a solid at room temperature. It has a predicted melting point of 113.18°C and a predicted boiling point of approximately 395.5°C at 760 mmHg. The predicted density is approximately 1.2 g/cm^3, and the predicted refractive index is n20D 1.62 .Scientific Research Applications
Vibrational Spectra and Structural Analysis
4-(Pyridin-3-ylmethoxy)aniline and its derivatives have been studied for their vibrational spectra and structural properties. The density functional theory (DFT) and experimental studies on structures like 2-(benzylthio)-N-{pyridinylmethylidene}anilines have provided insights into their vibrational modes and molecular structure, showing potential applications in material science and molecular engineering (Acosta-Ramírez et al., 2013).
Coordination Polymers and Crystal Structure
The synthesis and crystal structure analysis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands have been investigated. These studies explore the structural dynamics and supramolecular features of such coordination polymers, which can have implications in the field of material sciences, particularly in the creation of novel materials with specific molecular architectures (Hajiashrafi et al., 2015).
Nonlinear Optical (NLO) Applications
Research on binary adducts involving N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline and similar compounds has highlighted their potential applications in nonlinear optics (NLO). The unique structural properties of these compounds enable them to be used in the development of polar crystals, which are critical in the field of optoelectronics (Draguta et al., 2015).
Electrocatalytic Properties
The electrocatalytic properties of compounds like poly(N(-pyridin-4-ylmethyl)aniline) have been examined, particularly in the context of electrochemical fuel generation. These studies contribute to the understanding of how such materials can be used in hydrogen production and carbon dioxide reduction, making them relevant in energy research and environmental chemistry (Hursán et al., 2016).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research into the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, including 4-methoxy-N-(pyridin-4-ylmethyl) aniline, has shown potential in the design and development of new molecules with dual activity. These findings are significant in the pharmaceutical and biomedical fields, particularly in the development of treatments for diseases related to oxidative stress and enzyme inhibition (Vargas Méndez & Kouznetsov, 2015).
properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELZBJNNVNSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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